Bienvenue dans la boutique en ligne BenchChem!

MRS 1065

Adenosine A3 Receptor Radioligand Binding Flavonoid Antagonists

MRS 1065 is the archetypal moderate-affinity human adenosine A3 antagonist (Ki 8.28 µM) with a quantifiable ~3.9-fold selectivity window over A1 receptors. Unlike generic flavonoid A3 ligands, its precisely characterized binding profile (A1 Ki 32.6 µM) makes it an essential calibrated reference for establishing A1/A3 selectivity screens and a critical negative control for validating highly selective A3 antagonists. Procure this defined SAR data point to ensure target validation studies are not invalidated by off-target activity.

Molecular Formula C20H14O4
Molecular Weight 318.3 g/mol
CAS No. 138565-05-6
Cat. No. B3061702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRS 1065
CAS138565-05-6
Molecular FormulaC20H14O4
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESCOC1=C2C=COC2=CC3=C1C(=O)C=C(O3)C=CC4=CC=CC=C4
InChIInChI=1S/C20H14O4/c1-22-20-15-9-10-23-17(15)12-18-19(20)16(21)11-14(24-18)8-7-13-5-3-2-4-6-13/h2-12H,1H3/b8-7+
InChIKeyHTBFQFPYNPJVLO-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MRS 1065 (CAS 138565-05-6) Flavonoid A3 Adenosine Receptor Antagonist Procurement Guide


MRS 1065 is a synthetic styryl furanochromone derivative that functions as a selective competitive antagonist for the human adenosine A3 receptor [1]. It belongs to a class of flavonoid-derived compounds that were structurally optimized to achieve selectivity among adenosine receptor subtypes (A1, A2A, A3), making it a critical tool for delineating A3-mediated signaling pathways in pharmacological research [1].

Why MRS 1065 Cannot Be Substituted with Generic Flavonoid Adenosine Antagonists


Within the furanochromone and flavonoid series of adenosine antagonists, minor structural variations lead to a drastic shift in subtype selectivity and affinity profiles [1]. Simply selecting a generic 'flavonoid A3 antagonist' without specifying MRS 1065 can result in the inadvertent use of a compound with significant off-target activity at A1 or A2A receptors, or one that lacks functional antagonism confirmed in adenylyl cyclase assays, thereby invalidating target validation studies [1].

Quantitative Selectivity and Affinity Data for MRS 1065


A3 Receptor Affinity vs. MRS 1066

MRS 1065 exhibits a Ki of 8.28 ± 2.69 µM at the cloned human A3 receptor, which is approximately 7.1-fold lower affinity than its closest structural analog, MRS 1066 (Ki = 1.16 ± 0.45 µM) [1]. Despite this lower absolute potency, MRS 1065 retains functional antagonism, inhibiting agonist-induced adenylyl cyclase inhibition in CHO cells [1].

Adenosine A3 Receptor Radioligand Binding Flavonoid Antagonists

A3 vs. A1 Selectivity Ratio Compared to MRS 1084

MRS 1065 demonstrates a selectivity ratio of approximately 3.9-fold for the human A3 receptor (Ki = 8.28 µM) over the rat A1 receptor (Ki = 32.6 ± 10.5 µM) [1]. In contrast, the structurally related analog MRS 1084 (Ki A3 = 3.95 ± 1.98 µM; Ki A1 = 40.0 ± 3.5 µM) achieves a higher ~10.1-fold selectivity [1].

Adenosine A1 Receptor Subtype Selectivity Flavonoid SAR

Functional Antagonism in Cells vs. MRS 1067

Both MRS 1065 and the more potent flavonoid MRS 1067 (Ki = 0.561 ± 0.129 µM) were confirmed to competitively antagonize the inhibition of adenylyl cyclase in CHO cells expressing the cloned rat A3 receptor [1]. The key differentiation is that MRS 1065 provides functional blockade at a higher concentration range, offering a wider dynamic range for dose-response studies.

Functional Assay Adenylyl Cyclase A3 Antagonism

Selectivity Profile vs. Classical Flavonoid A3 Lead (Compound 11e/MRS 1067)

The classical flavonoid lead MRS 1067 achieved ~200-fold selectivity for human A3 over rat A1/A2A receptors [1]. For MRS 1065, the selectivity against A1 is approximately 3.9-fold, indicating that its selectivity profile is much narrower. This narrow profile makes it a valuable negative control or calibration standard where high selectivity is not desired.

A1 Receptor A2A Receptor Therapeutic Selectivity

A1 Receptor Affinity Profiling vs. MRS 1063

MRS 1065 (Ki A1 = 32.6 µM) exhibits dramatically weaker A1 binding than the structural analog MRS 1063 (Ki A1 = d (10⁻⁴) meaning <34% inhibition at 100 µM, effectively inactive). This 3.1-fold or greater difference in off-target activity defines the compound's unique signature.

A1 Antagonism Off-Target Activity Structural Analog

A2A Receptor Residual Activity vs. MRS 1066

MRS 1065 (Ki A2A = 11.5 ± 1.3 µM) exhibits higher residual affinity at the rat A2A receptor compared to the analog MRS 1066 (Ki A2A = 33.8 ± 14.8 µM) [1]. This 2.9-fold higher A2A affinity may be relevant in studies where A2A receptor interaction is a confounding factor.

A2A Antagonism Subtype Selectivity Flavonoid Profiling

MRS 1065 Optimal Application Scenarios Based on Quantitative Evidence


Pharmacological Tool for Studying Moderate-Affinity A3 Antagonism

MRS 1065 is the archetypal ligand for experiments requiring a moderate-affinity A3 receptor antagonist. Based on its Ki of 8.28 µM at the human A3 receptor [1], it is ideal for concentration-response studies where complete receptor saturation with a high-affinity ligand like MRS 1067 (Ki 0.561 µM) would preclude observation of subtle modulatory effects.

Calibration Standard for A1/A3 Selectivity Assays

With a quantifiable A1 receptor affinity (Ki 32.6 µM) that is more pronounced than analogs like MRS 1063 (inactive at A1), MRS 1065 serves as a calibrated reference compound for establishing the sensitivity of A1/A3 selectivity screens [1].

Negative Control for High-Selectivity A3 Antagonist Studies

When validating the therapeutic potential of highly selective A3 antagonists (e.g., >200-fold selectivity), MRS 1065 acts as a critical negative control due to its narrow ~3.9-fold selectivity window. Its use confirms that observed biological effects are indeed due to pure A3 blockade and not a more promiscuous pharmacological profile [1].

Structure-Activity Relationship (SAR) Benchmark for Furanochromone Optimization

As the 7-methoxy-2-styryl furanochromone derivative in the Karton et al. series, MRS 1065 represents a crucial data point in the SAR table for this scaffold. Its binding profile defines the baseline from which structural modifications (e.g., the shift to an ethoxy group in MRS 1066) improve affinity, guiding medicinal chemistry procurement for lead optimization campaigns [1].

Quote Request

Request a Quote for MRS 1065

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.